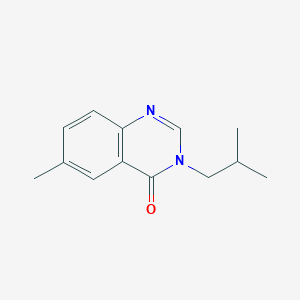

3-isobutyl-6-methylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

113260-91-6 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

6-methyl-3-(2-methylpropyl)quinazolin-4-one |

InChI |

InChI=1S/C13H16N2O/c1-9(2)7-15-8-14-12-5-4-10(3)6-11(12)13(15)16/h4-6,8-9H,7H2,1-3H3 |

InChI Key |

LWJAUFZCHBBLQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN(C2=O)CC(C)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 Isobutyl 6 Methylquinazolin 4 3h One and Its Analogues

Positional Significance of Substituents on the Quinazolinone Ring Systemnih.govnih.govnih.gov

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone ring. nih.govnih.gov SAR studies have consistently highlighted that substitutions at positions 2, 3, 6, and 8 of the quinazolinone core are critical in determining the pharmacological profile of these compounds. nih.govnih.govnih.gov

Influence of the Isobutyl Group at Position 3 on Biological Activitynih.govnih.gov

The substituent at the N-3 position of the quinazolinone ring plays a pivotal role in modulating biological activity. The presence of an isobutyl group at this position contributes to the lipophilicity of the molecule, which can enhance its ability to penetrate biological membranes, a crucial factor for reaching target sites within the body. nih.gov

Studies on various 3-substituted-4(3H)-quinazolinones have revealed that the nature of the substituent at this position can significantly alter the compound's activity. For instance, the introduction of different heterocyclic moieties at position 3 has been shown to increase the activity in several instances. nih.gov While the isobutyl group is a simple alkyl substituent, its size and branching can influence how the molecule interacts with its biological target. The presence of a substituted aromatic ring at position 3 has been found to be essential for certain antimicrobial activities. nih.gov This suggests that while the isobutyl group provides a foundational level of activity, further enhancements can be achieved by introducing more complex and specific functionalities at this position.

Table 1: Impact of N-3 Substituents on Quinazolinone Activity

| Compound Analogue | N-3 Substituent | Observed Biological Activity |

|---|---|---|

| Analogue A | Isobutyl | Baseline lipophilicity and activity |

| Analogue B | Substituted Phenyl | Enhanced antimicrobial activity nih.gov |

| Analogue C | 5-membered Heterocycle | Potent anticonvulsant activity nih.gov |

| Analogue D | N3-sulfonamide | Improved antibacterial activity nih.gov |

Influence of the Methyl Group at Position 6 on Biological Activitynih.govnih.gov

The benzene (B151609) ring portion of the quinazolinone scaffold, and specifically the substitutions on it, are key determinants of biological efficacy. The presence of a methyl group at the C-6 position, as seen in 3-isobutyl-6-methylquinazolin-4(3H)-one, is of particular importance. SAR studies have indicated that single substitutions at the sixth position can be beneficial for increasing certain activities, such as antitumor effects. researchgate.net

Table 2: Effect of C-6 Substituents on Quinazolinone Activity

| Compound Analogue | C-6 Substituent | Observed Biological Activity |

|---|---|---|

| Analogue E | Methyl | Potential for increased antitumor activity researchgate.net |

| Analogue F | Halogen (e.g., Iodine) | Significantly improved antibacterial activity nih.gov |

| Analogue G | Nitro | Common site for chemical modification nih.gov |

Effects of Substitutions at Position 2 and 8nih.govnih.govnih.gov

Positions 2 and 8 of the quinazolinone ring system are also critical for biological activity. nih.govnih.gov The substituent at the C-2 position can significantly impact the pharmacological profile. For example, the presence of methyl, amine, or thiol groups at position 2 is considered essential for antimicrobial activities. nih.gov Furthermore, the introduction of a substituted phenyl or naphthyl ring at this position has been explored for antiproliferative activities. mdpi.com The reactivity of the quinazolinone ring can also be influenced by substitutions at this position; for instance, a methyl group at C-2 can extend the tautomeric effect, enhancing reactivity. nih.gov

Substitution at the C-8 position has also been shown to be significant. The presence of a halogen atom at this position, similar to the C-6 position, can enhance antimicrobial properties. nih.gov Specifically, the introduction of iodine at positions 6 and 8 has been reported to significantly improve antibacterial activity. nih.gov

Table 3: Influence of C-2 and C-8 Substitutions

| Position | Substituent | Effect on Biological Activity |

|---|---|---|

| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial activity nih.gov |

| C-2 | Substituted Phenyl/Naphthyl | Potential for antiproliferative activity mdpi.com |

| C-8 | Halogen (e.g., Iodine) | Enhanced antimicrobial activity nih.gov |

Impact of Chemical Moieties and Their Nature on Activity Profilesnih.govmdpi.com

Role of Aromatic and Heterocyclic Moietiesnih.govmdpi.com

The incorporation of aromatic and heterocyclic rings into the quinazolinone scaffold has been a widely explored strategy to enhance biological activity. Aromatic rings, when attached at various positions, can engage in pi-pi stacking and hydrophobic interactions with biological targets. For instance, 2-aryl-substituted quinazolines have shown moderate antiproliferative potency. mdpi.com

Heterocyclic moieties, with their diverse electronic and steric properties, offer a rich source for modifying the activity of quinazolinones. The addition of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov Specifically, the presence of a 5-membered heterocyclic ring system at position 3 has been linked to significant anticonvulsant activity. nih.gov

Effects of Electron-Withdrawing and Electron-Donating Groupsnih.govmdpi.com

The electronic nature of the substituents on the quinazolinone ring system significantly influences the molecule's reactivity and biological interactions. nih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the quinazolinone core, thereby affecting its ability to interact with target enzymes or receptors. studypug.com

In some series of quinazoline (B50416) derivatives, the presence of electron-withdrawing groups on a terminal benzene ring led to elevated inhibitory activity against certain kinases. mdpi.com Conversely, substitution with electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) has been shown to decrease activity in some contexts but increase it in others, highlighting the complexity of these interactions. mdpi.comrsc.org For example, in some cases, electron-donating groups on the quinazolinone ring were found to enhance anti-tubercular activity. rsc.org The effect of these groups is highly dependent on their position on the quinazoline core and the specific biological target. mdpi.com

Table 4: Influence of Electronic Effects of Substituents

| Group Type | Example Substituents | General Effect on Activity (Context-Dependent) |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | -NO2, -Cl, -F | Can increase activity (e.g., kinase inhibition) mdpi.comrsc.org |

| Electron-Donating Groups (EDGs) | -CH3, -OCH3 | Can increase or decrease activity depending on the target and position mdpi.comrsc.org |

Stereochemical Considerations and Conformational Analysis in SAR

The substitution pattern on the quinazolinone core can influence the preferred conformation of the N-3 substituent. The presence of the methyl group at the 6-position of the quinazolinone ring in this compound can influence the conformational space available to the isobutyl group at the 3-position through steric or electronic effects.

Furthermore, SAR studies on related 3-substituted quinazolinones have demonstrated that the nature of the alkyl group at the N-3 position is crucial for activity. Variations in the length, branching, and presence of cyclic moieties on the N-3 substituent can lead to significant changes in biological potency. This suggests that the isobutyl group in this compound likely plays a key role in orienting the molecule within a binding pocket and establishing favorable van der Waals or hydrophobic interactions.

While direct experimental data on the specific conformational preferences of the 3-isobutyl group in this particular quinazolinone is limited in the reviewed literature, the general principles of medicinal chemistry suggest that its size and flexibility are key parameters in defining the SAR. The isobutyl group provides a degree of conformational flexibility, allowing the molecule to potentially adapt to the topology of different binding sites. However, this flexibility can also be entropically unfavorable upon binding. Therefore, a balance between conformational flexibility and pre-organization is often a key factor for potent biological activity.

Development of Focused Libraries for SAR Elucidation

The systematic exploration of structure-activity relationships is greatly facilitated by the design and synthesis of focused chemical libraries. These libraries consist of a series of structurally related compounds where specific positions on a core scaffold are systematically varied. This approach allows researchers to efficiently probe the chemical space around a lead compound and identify key structural features responsible for its biological activity. In the context of this compound and its analogues, the development of focused libraries has been a key strategy to unravel their SAR.

A notable example is the in silico design and subsequent synthesis of a virtual library of 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives aimed at identifying novel binders for the bromodomain-containing protein 9 (BRD9). cnr.it This study utilized a virtual library of approximately 175,000 compounds, generated by computationally combining the 6-methylquinazolin-4(3H)-one core with a vast array of commercially available aldehydes and boronic acids at the 2- and 8-positions, respectively. cnr.it This large-scale virtual screening allowed for the rational selection of a smaller, more focused set of compounds for chemical synthesis and biological evaluation. cnr.it

The synthetic strategy employed for generating these libraries is often designed to be modular and efficient, allowing for the rapid generation of diverse analogues. Common synthetic routes to quinazolin-4(3H)-ones often involve the condensation of anthranilic acid derivatives with various reagents to construct the heterocyclic core, followed by functionalization at different positions. For instance, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved through a multi-step sequence that allows for the introduction of diverse substituents at both positions.

Table 1: SAR of Analogues with Variations at the 3-Position

| Compound ID | R1 (at position 3) | Biological Activity (IC50, µM) |

| 1 | -CH2CH(CH3)2 (isobutyl) | 5.2 |

| 2 | -CH3 (methyl) | 15.8 |

| 3 | -CH2CH3 (ethyl) | 10.1 |

| 4 | -CH2CH2CH3 (n-propyl) | 8.5 |

| 5 | -C(CH3)3 (tert-butyl) | > 50 |

| 6 | -Cyclohexyl | 7.9 |

| 7 | -Benzyl | 3.1 |

Table 2: SAR of Analogues with Variations at the 2-Position

| Compound ID | R2 (at position 2) | Biological Activity (IC50, µM) |

| 8 | -H | 12.5 |

| 9 | -CH3 | 8.9 |

| 10 | -Phenyl | 4.3 |

| 11 | -4-Chlorophenyl | 2.1 |

| 12 | -4-Methoxyphenyl | 6.7 |

The data in these tables illustrate that even small changes to the substituents can have a significant impact on biological activity. For example, the steric bulk at the 3-position appears to be important, with the highly hindered tert-butyl group leading to a loss of activity. The introduction of an aromatic ring at this position, such as a benzyl (B1604629) group, appears to be beneficial. Similarly, substitution at the 2-position significantly modulates activity, with a 4-chlorophenyl group providing the most potent compound in this hypothetical series.

Investigation of Biological Activity Mechanisms of 3 Isobutyl 6 Methylquinazolin 4 3h One Derivatives

Mechanisms in Anti-proliferative and Anticancer Research

The quinazolin-4(3H)-one scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, recognized for a wide array of biological activities, including anticancer effects. nih.gov Derivatives of this core structure have demonstrated anti-proliferative activity against a variety of cancer cell lines. nih.govmdpi.com The investigation into their mechanisms of action reveals a multi-faceted approach to combating cancer cell growth, involving the disruption of the cell cycle, induction of programmed cell death, and inhibition of crucial enzymes.

Modulation of Cell Cycle Progression

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle. Derivatives of 6-methylquinazolin-4(3H)-one have been shown to effectively modulate cell cycle progression, primarily by inducing arrest at critical checkpoints.

Research has demonstrated that quinazolinone derivatives can induce cell cycle arrest at different phases, highlighting their diverse mechanisms. Some derivatives cause arrest in the G2/M phase, which is indicative of interference with mitosis. nih.gov For instance, the quinazolin-4(3H)-one derivative BIQO-19 was found to significantly induce G2/M phase arrest in EGFR-TKI-resistant H1975 non-small cell lung cancer (NSCLC) cells. nih.gov Similarly, compound 9a , a 6-(2-amino-1H-benzo[d]imidazol-6-yl)-quinazolin-4(3H)-one derivative, also induced G2/M phase arrest in HCC827 cells. nih.gov Another study showed that certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones trigger G2/M arrest, an effect consistent with the inhibition of tubulin polymerization. nih.gov

Interestingly, some compounds exhibit a biphasic effect, inducing arrest at different phases depending on their concentration. nih.gov For example, specific synthetic arylpyridylindole derivatives were shown to induce G0/G1 cell cycle arrest at lower concentrations (0.5 μM) by activating the JNK/p53/p21 pathway, while at higher concentrations (2.0 μM), they arrested the cell cycle at the G2/M phase. nih.gov Another novel quinazoline (B50416) derivative, compound 18 , was also reported to arrest the cell cycle at the G2/M phase in MGC-803 gastric cancer cells. mdpi.com

| Compound/Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest | Associated Mechanism | Source |

|---|---|---|---|---|

| BIQO-19 | H1975 (NSCLC) | G2/M | Inhibition of Aurora Kinase A | nih.gov |

| Compound 9a | HCC827 (NSCLC) | G2/M | Inhibition of Aurora A/PI3K/BRD4 signaling | nih.gov |

| Quinazolin-4(3H)-one derivative 39 | MIA (Pancreatic) | G2/M | Inhibition of tubulin polymerisation | nih.gov |

| Arylpyridylindole derivatives | A549 (Lung) | G0/G1 (at 0.5 μM) G2/M (at 2.0 μM) | Activation of JNK/p53/p21 pathway (G0/G1) Inhibition of tubulin polymerization (G2/M) | nih.gov |

| Compound 18 (Quinazoline derivative) | MGC-803 (Gastric) | G2/M | Not specified | mdpi.com |

Pathways of Programmed Cell Death Induction

Beyond halting cell proliferation, an effective anticancer strategy involves inducing programmed cell death in malignant cells. Quinazolinone derivatives have been found to activate intrinsic cell death pathways, primarily apoptosis.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key event in the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c. researchgate.netkoreamed.org The release of cytochrome c into the cytosol is a commitment step in apoptosis; it binds with apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates caspases, the executioners of cell death. cdc.gov

The decrease in mitochondrial membrane potential (MMP) is closely linked to the apoptotic process. nih.gov Changes in MMP can control the remodeling of the mitochondrial matrix, which facilitates the complete release of cytochrome c. nih.gov Studies on quinazolinone derivatives show they can trigger these apoptotic events. For example, the G2/M arrest induced by BIQO-19 was shown to subsequently evoke apoptosis in H1975 cells. nih.gov Likewise, compound 9a was found to induce apoptosis in HCC827 cells through the inhibition of the Aurora A/PI3K/BRD4 signaling pathways. nih.gov Further mechanistic studies on a novel 4-Hydroxyquinazoline derivative, B1 , revealed that it stimulated the depolarization of the mitochondrial membrane, which can increase apoptosis. mdpi.com The detection of apoptosis is often confirmed by methods such as Annexin V-FITC binding, which identifies the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Autophagy is a cellular self-degradation process that recycles damaged organelles and proteins to maintain homeostasis. nih.govnih.gov In cancer, autophagy plays a complex, dual role. In the early stages of tumor development, it can act as a suppressor by preventing the accumulation of damaged components that could lead to genomic instability. nih.govmdpi.com However, in established tumors, cancer cells can exploit autophagy as a survival mechanism (cytoprotective autophagy) to endure stress conditions such as those induced by chemotherapy. nih.govmdpi.com

This dependency on autophagy for survival makes its inhibition a promising therapeutic strategy. nih.govnih.gov By blocking cytoprotective autophagy, cancer cells can be sensitized to the cytotoxic effects of anticancer drugs. nih.gov While many studies focus on autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) and chloroquine, the principle of targeting this pathway is relevant to combination cancer therapies. nih.govnih.gov The interplay between apoptosis and autophagy is intricate, and in some contexts, inhibiting autophagy can enhance apoptotic cell death.

Inhibition of Key Enzymatic Targets

The anti-proliferative and pro-apoptotic effects of 3-isobutyl-6-methylquinazolin-4(3H)-one derivatives are often rooted in their ability to inhibit specific enzymes that are critical for cancer cell growth and survival. The quinazolinone scaffold has proven to be a versatile template for designing inhibitors of various key oncogenic targets.

One such target is Aurora kinase A, a critical regulator of mitosis that is frequently overexpressed in many cancers. nih.govnih.gov The derivative BIQO-19 was identified as an inhibitor of Aurora kinase A. nih.gov Compound 9a was also found to be a potent multi-targeted inhibitor, significantly inhibiting the kinase activities of both Aurora A and Phosphatidylinositol 3-kinase alpha (PI3Kα), another crucial target in cancer therapy that mediates cell growth. nih.gov

Other enzymatic targets include Bromodomain-containing protein 9 (BRD9), an epigenetic reader involved in cancer, and tubulin. nih.govresearchgate.netcnr.it Several 6-methylquinazolin-4(3H)-one based compounds have been identified as novel binders and inhibitors of BRD9. researchgate.netcnr.it The inhibition of tubulin polymerization disrupts mitosis, leading to G2/M cell cycle arrest, a mechanism observed for some quinazolin-4(3H)-one derivatives. nih.gov

Furthermore, quinazolin-4(3H)-one derivatives have been developed as potent multiple tyrosine kinase inhibitors, showing excellent inhibitory activity against enzymes like CDK2, HER2, and EGFR. nih.gov Another important target is Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The 4-Hydroxyquinazoline derivative B1 was shown to be a potent PARP inhibitor that could suppress intracellular PAR formation. mdpi.com

| Compound/Derivative | Enzymatic Target(s) | Reported Activity (IC50) | Source |

|---|---|---|---|

| BIQO-19 | Aurora Kinase A (AKA) | Not specified | nih.gov |

| Compound 9a | Aurora A PI3Kα | 10.19 nM 13.12 nM | nih.gov |

| Compound 39 | Tubulin Polymerization | Complete inhibition | nih.gov |

| Compounds 24, 36 | BRD9 | Low micromolar range | researchgate.net |

| Compound 2i | CDK2 | 0.173 µM | nih.gov |

| Compound 3i | CDK2 HER2 | 0.177 µM 0.079 µM | nih.gov |

| Compound B1 | PARP | 2.89 µM (HCT-15) 3.26 µM (HCC1937) | mdpi.com |

| Compound 1 | VEGFR1 VEGFR2 EGFR | Docking scores: -11.744 kcal/mol -12.407 kcal/mol -10.359 kcal/mol | nih.gov |

Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the DNA repair process, making it a significant target for anticancer therapies. nih.gov The inhibition of PARP-1 is a strategy that can lead to synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations. nih.gov

Research into quinazolinone derivatives has identified molecules with potent PARP-1 inhibitory activity. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives demonstrated promising inhibition of PARP-1, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov Another notable compound, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), was identified as a potent PARP inhibitor with an IC₅₀ of 400 nM. researchgate.net These findings underscore the potential of the quinazolinone scaffold in designing effective PARP-1 inhibitors. nih.govresearchgate.net

Recently developed quinoxaline-based compounds, which are bioisosteres of quinazolinones, have also shown significant PARP-1 inhibitory activity, with IC₅₀ values ranging from 2.31 to 57.35 nM. nih.gov This further supports the utility of similar heterocyclic structures in targeting PARP-1. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and survival. tandfonline.com Its overexpression and abnormal signaling are linked to the growth of various tumors, making it a key target for cancer therapy. tandfonline.com Several quinazolin-4(3H)-one derivatives are known to be potent EGFR inhibitors, including clinically approved drugs like gefitinib (B1684475) and erlotinib (B232). nih.govmdpi.com

Recent studies have synthesized new series of quinazolin-4(3H)-one derivatives with significant EGFR inhibitory activity. One study reported a derivative, compound 6d, which potently inhibited EGFR with an IC₅₀ value of 0.069 µM, comparable to the control drug erlotinib (IC₅₀ = 0.045 µM). tandfonline.com Another investigation found that 2-mercapto-quinazolin-4-one analogs also displayed strong EGFR-TK inhibitory activity, with one compound (compound 24) showing an IC₅₀ of 13.40 nM, which was more potent than gefitinib (IC₅₀ = 18.14 nM). bohrium.com

Furthermore, a series of quinazolin-4(3H)-one esters and hydrazides were evaluated, with several compounds (2h, 2i, 3h, and 3i) exhibiting excellent EGFR inhibitory activity with IC₅₀ values ranging from 0.097 to 0.181 µM. nih.gov These compounds act as ATP competitive type-I inhibitors against the EGFR kinase. nih.govnih.gov

Table 1: EGFR Kinase Inhibition by Quinazolin-4(3H)-one Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6d | EGFR | 0.069 | tandfonline.com |

| Erlotinib (Control) | EGFR | 0.045 | tandfonline.com |

| Compound 24 | EGFR-TK | 0.0134 | bohrium.com |

| Gefitinib (Control) | EGFR-TK | 0.0181 | bohrium.com |

| 2h | EGFR | 0.102 | nih.gov |

| 2i | EGFR | 0.097 | nih.gov |

| 3h | EGFR | 0.128 | nih.gov |

| 3i | EGFR | 0.181 | nih.gov |

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K) pathway is a critical signaling network that regulates cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is common in many cancers. Quinazolin-4(3H)-one derivatives have been identified as inhibitors of this pathway. Idelalisib, a quinazolin-4(3H)-one derivative, is a known inhibitor of PI3Kδ and is approved for treating certain hematological cancers. nih.govmdpi.commdpi.com

Research has also explored quinazolin-4(3H)-one based hydroxamic acid derivatives that inhibit histone deacetylase and the PI3K-mediated signaling pathways. nih.gov This dual-target approach highlights the versatility of the quinazolinone scaffold in creating multi-functional inhibitors.

Topoisomerase 1 (Top1) Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.gov Topoisomerase I (Top1) inhibitors are an established class of anticancer agents. nih.gov Some quinazoline derivatives have been investigated for their potential to inhibit this enzyme. nih.gov Docking studies on certain quinazoline-benzimidazole hybrids have suggested potential interactions with the active sites of both Topoisomerase I and Topoisomerase II. nih.gov

While direct inhibitory data for this compound derivatives on Top1 is not extensively detailed in the provided context, the broader class of quinazolines has shown promise. For instance, pyrazolo[4,3-f]quinoline derivatives were synthesized and tested, though they showed relatively weak Top1 inhibition compared to the control, camptothecin. mdpi.com This indicates that while the general heterocyclic structure has potential, specific structural features are critical for potent Top1 inhibition.

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that are critical components of signaling pathways controlling cell growth, differentiation, and metabolism. nih.gov Their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention. mdpi.com The quinazolin-4(3H)-one scaffold is the basis for numerous multi-targeted tyrosine kinase inhibitors (TKIs). nih.govmdpi.comnih.gov

Studies have shown that various quinazolin-4(3H)-one derivatives can inhibit multiple tyrosine kinases simultaneously. A series of ester and hydrazide derivatives were found to be potent inhibitors of CDK2, HER2, and EGFR. nih.govnih.gov For example, compound 3i was a potent inhibitor of HER2 (IC₅₀ = 0.079 µM), and several other derivatives showed strong inhibition against both HER2 and EGFR. nih.gov Similarly, novel 2-sulfanylquinazolin-4(3H)-one derivatives were developed as multi-kinase inhibitors, with one compound (5d) showing potent activity against HER2, EGFR, and VEGFR2. mdpi.com This ability to hit multiple oncogenic targets makes these compounds particularly promising candidates for cancer therapy. nih.govmdpi.com

Table 3: Multi-Tyrosine Kinase Inhibition by Quinazolin-4(3H)-one Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3i | HER2 | 0.079 | nih.gov |

| 2h | HER2 | 0.138 | nih.gov |

| 2i | HER2 | 0.128 | nih.gov |

| Lapatinib (Control) | HER2 | 0.078 | nih.gov |

| 2j | VEGFR2 | 0.247 | nih.gov |

| 3g | VEGFR2 | 0.294 | nih.gov |

| 3i | VEGFR2 | 0.257 | nih.gov |

| Sorafenib (Control) | VEGFR2 | 0.091 | nih.gov |

| 5d | HER2 | Potent (nM range) | mdpi.com |

| 5d | VEGFR2 | Potent (nM range) | mdpi.com |

| 5d | EGFR | Potent (nM range) | mdpi.com |

Anti-metastatic and Anti-angiogenic Effects

Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated significant potential in combating cancer progression through mechanisms that hinder metastasis and the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and spread.

Inhibition of Tumor Cell Migration and Invasion

The metastatic cascade, a key process in cancer-related mortality, involves the migration of cancer cells from the primary tumor and their invasion into surrounding tissues. Certain quinazoline derivatives have been shown to interfere with these initial steps. For instance, the quinazoline analog HMJ-30 has been found to suppress the migration of human umbilical vein endothelial cells (HUVECs) following induction by vascular endothelial growth factor (VEGF). nih.gov This suggests a direct impact on the mobility of cells that are fundamental to tumor vascularization and, by extension, metastasis.

Furthermore, the inhibition of the Epidermal Growth Factor Receptor (EGFR), a target of many quinazolin-4(3H)-one derivatives, is a well-established strategy for impeding cell migration and invasion. researchgate.net By acting as competitive inhibitors at the ATP-binding site of EGFR kinase, these compounds can block the signaling pathways that drive the cellular machinery responsible for cell movement. researchgate.net

Suppression of Angiogenesis

Angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply to grow and metastasize. The quinazolin-4(3H)-one nucleus is recognized as a highly effective scaffold for inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. youtube.com These derivatives function as excellent hinge-binding moieties that occupy the ATP-binding domain of the VEGFR-2 enzyme, thereby blocking its signaling cascade. youtube.com

The anti-angiogenic effects of these compounds have been observed across various experimental models. Studies have shown that quinazoline derivatives can inhibit the formation of new microvasculature in zebrafish embryos and suppress vessel sprouting in both chicken chorioallantoic membrane (CAM) and rat aortic ring assays. nih.govyoutube.com In cell-based assays, the quinazoline analog HMJ-30 was shown to induce the disruption of tube-like structures formed by HUVECs. nih.gov The potent inhibitory action against VEGFR-2 by several quinazolin-4(3H)-one derivatives highlights their therapeutic potential in targeting angiogenesis. youtube.comnih.gov

Table 1: VEGFR-2 Inhibition by Selected Quinazolin-4(3H)-one Derivatives This table displays the half-maximal inhibitory concentration (IC50) values for various quinazolinone compounds against the VEGFR-2 enzyme, with Sorafenib (SOR) included as a reference compound.

| Compound | IC50 (µM) against VEGFR-2 |

|---|---|

| 5p | 0.117 |

| Sorafenib (SOR) | 0.069 |

| XII | 0.34 |

| Sorafenib (SOR) (ref. for XII) | 0.588 |

Data sourced from a 2024 study on quinazolin-4(3H)-ones bearing urea (B33335) functionality. youtube.com

Microtubule Dynamics Perturbation

The cytoskeleton, particularly the microtubule network, is a critical target in cancer therapy due to its essential role in cell division, motility, and intracellular transport. Microtubules are dynamic polymers of tubulin, and their constant assembly and disassembly are vital for cellular function. nih.gov Agents that interfere with these dynamics can arrest the cell cycle and induce apoptosis.

Recent research has identified novel quinazoline derivatives as potent inhibitors of tubulin polymerization. mdpi.comresearchgate.net These compounds have been designed to bind to the colchicine (B1669291) binding site on β-tubulin, one of the key sites for microtubule-destabilizing agents. mdpi.comresearchgate.net The binding of these quinazoline derivatives to this site prevents the addition of tubulin dimers to the growing microtubule end, thus inhibiting polymerization. mdpi.com This disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, the activation of apoptotic pathways, and a reduction in cancer cell migration. researchgate.net A co-crystal structure of one such derivative (compound 4a4) with tubulin confirmed its binding at the colchicine site, providing a high-resolution view of this interaction. researchgate.net

Mechanisms in Antimicrobial Activity

In addition to anticancer properties, the quinazolin-4(3H)-one scaffold is a foundation for developing novel antimicrobial agents, particularly against drug-resistant bacteria.

Interaction with Bacterial Cell Wall Components

A primary mechanism for the antibacterial action of certain 4(3H)-quinazolinones is the targeting of bacterial cell wall biosynthesis. This is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen notorious for its resistance to β-lactam antibiotics. This resistance is mediated by penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactams. researchgate.net

Quinazolinone derivatives have been discovered that inhibit PBP2a through a novel allosteric mechanism. Instead of competing with the substrate at the active site, these compounds bind to a distant, allosteric site on the protein. This binding event is thought to induce a conformational change that opens the active site, making it accessible and susceptible to inhibition by β-lactam antibiotics that would otherwise be ineffective. This synergistic interaction has been shown to restore the efficacy of antibiotics like piperacillin-tazobactam (B1260346) against MRSA in a bactericidal manner. The activity of these compounds has been explored through extensive structure-activity relationship (SAR) studies.

Table 2: Antibacterial Activity of Quinazolinone Derivatives against S. aureus This table shows the Minimum Inhibitory Concentration (MIC) in µg/mL for various quinazolinone derivatives against Staphylococcus aureus (ATCC 29213).

| Compound | Ring 1 Substitution | Ring 2 Substitution | MIC (µg/mL) |

|---|---|---|---|

| 1 | 4-Nitrophenyl | Phenyl | 2 |

| 15 | 4-Nitrophenyl | 3-Hydroxyphenyl | 2 |

| 27 | 4-Cyanophenyl | 3-Hydroxyphenyl | 1 |

| 30 | 4-Cyanophenyl | 3-Aminophenyl | 2 |

| 35 | 2-Nitrophenyl | Phenyl | 2 |

| 36 | 4-Nitrophenyl | 4-Hydroxyphenyl | >16 |

| 50 | 4-Fluorophenyl | 3-Hydroxyphenyl | 2 |

| 52 | 4-Fluorophenyl | 3-Aminophenyl | 4 |

| 54 | 4-Fluorophenyl | 3-Carboxyphenyl | 2 |

Data adapted from a 2016 structure–activity relationship study. researchgate.net

Interference with Microbial DNA Structures

Another key antimicrobial mechanism involves the disruption of bacterial DNA replication and repair. Certain quinazolin-4(3H)-one derivatives, particularly those incorporating hydrazone and pyrazole (B372694) scaffolds, have been specifically designed and synthesized to target DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme, these quinazolinone compounds prevent the proper management of DNA topology, leading to a breakdown in DNA replication and ultimately, bacterial cell death.

Other Pharmacological Mechanisms of Action (General Quinazolinones)

The diverse biological activities of quinazolinone derivatives are a result of their ability to interact with various physiological targets. researchgate.net Beyond their well-documented roles as enzyme inhibitors, these compounds can modulate cellular signaling pathways through direct interaction with receptors.

Receptor Agonism/Antagonism

The interaction of quinazolinone derivatives with cellular receptors is a key mechanism underlying their therapeutic effects. Depending on the specific substitutions on the quinazolinone core, these compounds can exhibit agonist, antagonist, or even inverse agonist activity at various receptor types. nih.govcnr.it

Research has identified quinazolinone derivatives as potent antagonists at several G-protein coupled receptors (GPCRs). For instance, certain piperidine-substituted quinazolinones have been developed as orally bioavailable antagonists of the ghrelin receptor (GHS-R1a). The ghrelin receptor is involved in appetite stimulation and glucose metabolism, making its antagonists potential therapeutics for obesity and diabetes. The development process for these antagonists sometimes starts from an agonist compound, highlighting the subtle structural changes that can switch a compound's activity from agonism to antagonism.

In another example of receptor modulation, quinazolinone derivatives have been synthesized and evaluated as inverse agonists for the histamine (B1213489) H3 receptor. These compounds have shown high potency and selectivity, with the potential for treating neurological and cognitive disorders. The inverse agonist activity means that they not only block the action of the endogenous agonist (histamine) but also reduce the basal activity of the receptor.

Furthermore, the quinazoline scaffold has been utilized to develop antagonists for adenosine (B11128) receptors, specifically the A2A subtype. These antagonists are being explored for their potential in treating neurodegenerative diseases and cancer. Similarly, other quinazoline derivatives have been identified as antagonists for the A2B adenosine receptor.

The quinazolinone structure is also found in drugs that act as α1-adrenoreceptor antagonists, which are used in the treatment of hypertension and benign prostatic hypertrophy.

The following table summarizes the receptor activity of various quinazolinone derivatives as reported in the scientific literature. It is important to note that these findings relate to the broader class of quinazolinones, and the specific receptor binding profile of this compound has not been specifically detailed in the reviewed literature.

| Derivative Class | Receptor | Activity | Potential Therapeutic Application |

| Piperidine-substituted quinazolinones | Ghrelin Receptor (GHS-R1a) | Antagonist | Obesity, Diabetes |

| Structurally constrained quinazolinones | Histamine H3 Receptor | Inverse Agonist | Neurological Disorders |

| 2-Aminoquinazoline derivatives | Adenosine A2A Receptor | Antagonist | Neurodegenerative Diseases, Cancer |

| 4-Methylquinazoline derivatives | Adenosine A2B Receptor | Antagonist | Inflammatory conditions |

| General Quinazolines | α1-Adrenoreceptor | Antagonist | Hypertension, Benign Prostatic Hypertrophy |

Computational and Theoretical Studies of 3 Isobutyl 6 Methylquinazolin 4 3h One

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 3-isobutyl-6-methylquinazolin-4(3H)-one, might bind to the active site of a protein.

Ligand-Protein Interaction Analysis

Studies on derivatives of 6-methylquinazolin-4(3H)-one have identified them as potential binders for various protein targets, including the bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. researchgate.net The quinazolinone core is highlighted as a valuable scaffold for developing BRD9 binders. researchgate.net Docking analyses of related quinazolin-4(3H)-one derivatives with other targets, such as the HER2 kinase enzyme, have revealed specific and significant interactions. These include hydrogen bonds with key amino acid residues like Met801 and Leu800, as well as various alkyl and pi-alkyl interactions with residues such as Leu726, Val734, and Ala751. nih.gov For instance, in the active site of the human gamma-aminobutyric acid receptor, a related quinazoline (B50416) analogue demonstrated an arene-hydrogen interaction with the Thr202 residue. scispace.com Such interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential to modulate the protein's function.

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a key outcome of molecular docking simulations. A lower binding energy generally indicates a more stable and favorable interaction. For a series of 6-bromo quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), calculated binding energies ranged from -5.3 to -6.7 kcal/mol. nih.gov In another study on quinazolin-4(3H)-one derivatives as potential multiple tyrosine kinase inhibitors, compounds exhibited strong enzyme inhibitory activity with IC50 values in the sub-micromolar range, which often correlates with favorable binding energies. nih.gov For example, docking studies of quinazolinone derivatives against trypsin have shown binding energies as low as -10.1979 kcal/mol. nih.gov While a specific binding affinity for this compound is not available, these findings on related compounds suggest that it has the potential to form stable complexes with various protein targets.

Elucidation of Probable Binding Modes

Molecular docking not only predicts if a compound will bind but also how it will bind. These "binding modes" or "poses" are critical for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity. For 6-methylquinazolin-4(3H)-one derivatives targeting BRD9, computational studies have identified three distinct binding modes. researchgate.net These different orientations within the binding pocket highlight the versatility of the quinazolinone scaffold. In silico studies of other quinazolin-4(3H)-ones have also successfully predicted their binding modes in the transmembrane β2(+)/α1(-) interface of the α1β2γ2S GABAA receptor. nih.gov The elucidation of these binding modes is a crucial step in the rational design of new and more effective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net

Development of Predictive Models for Biological Activity

QSAR models are developed using a "training set" of compounds with known activities to establish a correlation, which can then be used to predict the activity of new or untested compounds. For quinazolin-4(3H)-one derivatives, several robust QSAR models have been developed. For example, a 2D-QSAR analysis of quinazoline derivatives as inhibitors of human lung cancer resulted in a model with strong predictive capabilities, as indicated by a high squared correlation coefficient (R² = 0.745) for the training set and a high predictive ability for the test set (R²_test = 0.941). acs.org Similarly, a 3D-QSAR study on quinazolinone derivatives with hydrazone structural units also yielded a predictive model to guide the design of novel antitumor agents. rsc.org Another study on quinazoline-4(3H)-one analogs as EGFR inhibitors developed robust 3D-QSAR models with good internal and external validation statistics (R² = 0.855 and 0.895; Q² = 0.570 and 0.599). nih.gov These models serve as powerful tools to virtually screen new derivatives and prioritize them for synthesis and biological testing.

Identification of Key Structural Descriptors

A crucial aspect of QSAR analysis is the identification of molecular descriptors that are most influential in determining the biological activity. These descriptors can be related to various properties of the molecule, such as its electronic, steric, or hydrophobic characteristics. In a study of quinazoline-4(3H)-one derivatives with anticonvulsant activity, a QSAR model was developed that highlighted the importance of specific molecular descriptors, achieving a determination coefficient (R²) of 0.899. researchgate.net For quinazolinone derivatives targeting thymidylate synthase, 3D-QSAR analysis and the resulting three-dimensional contour maps provided guidelines for structural optimization, indicating the importance of certain structural features for inhibitory activity. nih.gov By identifying these key descriptors, researchers can rationally modify the structure of this compound to enhance its desired biological effects.

Statistical Methodologies in QSAR (e.g., Principal Component Analysis, Genetic Algorithm coupled with Partial Least Squares)

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies employ statistical methodologies to build mathematical models that correlate molecular descriptors with observed activities.

For quinazolinone derivatives, various QSAR models have been developed to predict their efficacy against different biological targets. nih.gov Statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) are commonly employed. nih.gov In a comparative study of QSAR models for quinazoline derivatives, GA-PLS was identified as a superior model for predicting cytotoxic activity. nih.gov

A typical QSAR study on quinazolin-4(3H)-one derivatives involves several steps:

Dataset Collection : A series of quinazolinone analogs with their corresponding biological activities (e.g., IC50 values) are gathered from the literature. researchgate.net

Molecular Modeling and Optimization : The 3D structures of the compounds are generated and optimized using computational methods, such as the semi-empirical PM3 quantum mechanical method. researchgate.net

Descriptor Calculation : A large number of molecular descriptors, which quantify various aspects of the molecular structure (e.g., topological, electronic, physicochemical), are calculated. researchgate.net

Data Division : The dataset is divided into a training set for model development and a test set for model validation. researchgate.net

Model Development : A genetic algorithm is often used to select the most relevant descriptors, and a statistical method like partial least squares regression is used to build the QSAR model. researchgate.net

One study on quinazolin-4(3H)-ones with anticonvulsant activity developed a robust QSAR model using a genetic function algorithm. researchgate.net The model demonstrated good statistical significance with a determination coefficient (R²) of 0.899 and a cross-validated determination coefficient (Q²) of 0.866. researchgate.net This indicates a strong correlation between the selected descriptors and the anticonvulsant activity of the studied compounds. researchgate.net

In Silico Assessment of Drug-Like Properties and Pharmacokinetic Predictions

The evaluation of a compound's drug-like properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial in the early stages of drug discovery to minimize late-stage failures. cnr.itresearchgate.net In silico tools are widely used for these predictions. cnr.itresearchgate.net

Several key physicochemical properties are often calculated to assess the drug-likeness of a compound. researchgate.net These properties, including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are often evaluated against Lipinski's rule of five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov

For a series of newly synthesized quinazolinone-benzyl piperidine (B6355638) derivatives, these properties were calculated, and most of the compounds were found to fulfill Lipinski's rule, suggesting their potential as drug candidates. nih.govrsc.org

The ADME profile of a drug candidate determines its bioavailability and its metabolic fate in the body. cnr.itresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug design. nih.gov

Studies on quinazolinone derivatives often include ADMET predictions. For instance, in a study focused on designing new PARP-1 inhibitors, an in silico ADMET study was performed on the designed quinazolinone-based derivatives. nih.gov Similarly, for a series of quinazolinone derivatives designed as MMP-13 inhibitors, ADMET predictions showed that the designed compounds possessed good pharmacokinetic properties. nih.gov

A study on arylidene-based quinazolin-4(3H)-one motifs included predicted ADMET screening. researchgate.net The results of such studies help in identifying compounds with favorable pharmacokinetic profiles for further development. researchgate.net

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed from the gut |

| Caco-2 Permeability | High | Good intestinal permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

| Plasma Protein Binding | High | Significant binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Non-substrate | Not primarily excreted by this transporter |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Advanced Computational Chemistry Techniques

Advanced computational chemistry techniques provide a deeper understanding of the molecular properties and interactions of drug candidates at the atomic level.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how it interacts with its biological target. The conformation of a molecule can significantly influence its activity. nih.gov

In a study of quinazolinone derivatives as MMP-13 inhibitors, molecular dynamics (MD) simulations were used to analyze the conformational stability and binding mode of the inhibitors in the active site of the enzyme. nih.gov The results revealed that a U-shaped conformation was pivotal for the activity of the most potent compounds. nih.gov Such studies provide valuable insights for the design of new inhibitors with improved potency and selectivity. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mui.ac.ir DFT calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

For a series of newly synthesized quinazolin-4(3H)-one derivatives, DFT calculations were performed at the B3LYP/6-31G* level to optimize their ground-state geometries. From the optimized structures, various electronic properties were calculated, including:

Electron Affinity and Ionization Potential : These properties relate to the ease of adding or removing an electron, respectively.

Electronegativity (χ) : A measure of an atom's ability to attract shared electrons.

Energy Gap (Egap) : The difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is an indicator of chemical reactivity.

Hardness (η) and Softness (S) : These are measures of the resistance to change in electron distribution.

Electrophilicity (ω) : A measure of the ability of a molecule to accept electrons.

These calculated quantum chemical parameters are then often correlated with the observed biological activity of the compounds, providing insights into the electronic requirements for their mechanism of action.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Hardness (η) | (I - A) / 2 |

| Softness (S) | 1 / η |

| Electrophilicity Index (ω) | χ² / (2η) |

Virtual Screening Approaches for Lead Discovery

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies detailing virtual screening approaches where this compound was the primary or sole focus of the investigation for lead discovery. The available research on the virtual screening of quinazolinone-based compounds tends to explore broader libraries of derivatives with various substitutions at different positions on the quinazolinone scaffold.

For instance, numerous studies utilize virtual screening techniques to identify potential inhibitors for a range of biological targets, including protein kinases, by screening large libraries of quinazolin-4(3H)-one analogs. nih.govnih.govmdpi.comfrontiersin.org These studies often involve the generation of diverse chemical libraries around the quinazolinone core and subsequent computational docking and scoring against specific protein targets to identify promising lead compounds.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The inherent versatility of the quinazolinone core allows for extensive chemical modification. Future research will likely focus on developing novel, efficient synthetic routes to generate a diverse library of 3-isobutyl-6-methylquinazolin-4(3H)-one derivatives. Established methods for synthesizing the parent 4(3H)-quinazolinone ring system often begin with the acylation of anthranilic acid, followed by cyclization with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate, which is then treated with various amines to yield the desired quinazolinone derivatives. nih.gov

Key areas for future synthetic exploration include:

Multi-component Reactions: The development of one-pot, three-component reactions, such as those used for other quinazoline (B50416) syntheses, could provide rapid, catalyst-free access to a wide range of derivatives under mild conditions. researchgate.net

Fused Heterocycles: A promising strategy involves the simultaneous closure of a second ring to create fused tricyclic quinazolinone derivatives, a method that has proven successful for generating novel structures with unique biological activities. nih.gov

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores is a key strategy for enhancing biological activity. For instance, the 1,3-dipolar cycloaddition of nitriloxides to an N-propargylquinazolin-4(3H)-one has been used to successfully create novel quinazolinone-isoxazole hybrids. nih.gov

Targeted Derivatization: Research has demonstrated that specific positions on the quinazolinone ring can be functionalized to tune activity. For the related 6-methylquinazolin-4(3H)-one core, in silico functionalization with extensive libraries of commercially available benzaldehydes at position 2 and boronic acids at position 8 has been used to guide synthesis. researchgate.net A similar approach could be applied to the this compound scaffold to systematically explore the chemical space and identify key structural modifications for desired biological targets.

Advanced Mechanistic Investigations at the Molecular Level

To move beyond identifying active compounds to understanding why they are active, advanced mechanistic studies at the molecular level are crucial. Future investigations into derivatives of this compound will benefit from a combination of theoretical and experimental techniques.

Computational and Biophysical Methods: Density Functional Theory (DFT) calculations have been effectively used to examine the regioselectivity and reaction mechanisms of synthetic pathways, such as cycloaddition reactions, providing insights that support experimental findings. nih.gov For understanding drug-target interactions, molecular dynamics simulations can reveal the stability of a compound within an enzyme's binding site, highlighting key interactions and conformational changes. nih.gov

Mechanism of Action Studies: Determining the precise molecular target and mechanism is a critical step. For example, mechanistic studies on a deoxyvasicinone (B31485) derivative, a related quinazolinone alkaloid, revealed that its antiviral activity against the tobacco mosaic virus (TMV) stems from its ability to interfere with the formation of the 20S coat protein discs, thereby disrupting the assembly of new virus particles. acs.org Similar mechanism-of-action studies for derivatives of this compound could uncover novel biological pathways and targets. Molecular docking has successfully elucidated that some insecticidal quinazolinone derivatives act via hydrogen-bond interactions with the ASN 572 residue of the TRPV channel in insects. nih.gov

Rational Design of Potent and Selective Analogues based on SAR and Computational Insights

The rational design of new chemical entities, guided by Structure-Activity Relationship (SAR) studies and computational modeling, is the cornerstone of modern drug and pesticide discovery. mdpi.comnih.gov This approach allows researchers to make targeted modifications to a lead compound, like this compound, to optimize its potency, selectivity, and pharmacological properties.

Structure-Activity Relationship (SAR) Analysis: SAR studies identify the key functional groups and structural features responsible for a compound's biological activity. For instance, in a series of quinazolinone derivatives designed as anticancer agents targeting the VEGFR-2 enzyme, SAR analysis showed that appending a trifluoromethyl group to an aryl urea (B33335) moiety significantly enhanced activity. dovepress.com In another study on HDAC6 inhibitors, a series of 19 quinazoline-4-(3H)-one analogues were synthesized, leading to the identification of compound 5b as a potent and selective inhibitor, demonstrating the power of systematic structural modification. nih.gov

Computational Drug Design: Computational tools are indispensable for accelerating the design process. Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate chemical structure with biological activity, guiding the design of more potent molecules. researchgate.net Furthermore, molecular docking allows for the visualization of how designed compounds bind to their target proteins, such as the epidermal growth factor receptor (EGFR), helping to prioritize candidates for synthesis. nih.gov A multidisciplinary approach integrating computational screening, synthesis, and biological evaluation has been successfully used to discover new and selective inhibitors based on the 6-methylquinazolin-4(3H)-one core. researchgate.net

The table below summarizes research findings for various quinazolinone derivatives, illustrating how SAR and rational design have led to the identification of potent compounds.

| Compound ID | Target/Application | Activity (IC₅₀) | Source |

| 3g | sEH Inhibitor | 0.5 nM | nih.gov |

| 5b | HDAC6 Inhibitor | 150 nM | nih.gov |

| 5d | Anticancer (HePG2 cells) | 2.39 µM | dovepress.com |

| 5p | VEGFR-2 Inhibitor | 0.117 µM | dovepress.com |

| 10-7 | Insecticidal (A. fabae) | Superior to pyrifluquinazon | nih.govacs.org |

| Deoxyvasicinone derivative (4) | Antiviral (TMV) | 113-208 µg/mL (EC₅₀) | acs.org |

Applications in Agrochemical and Other Emerging Fields

While much research on quinazolinones has focused on pharmaceuticals, the scaffold is also recognized as a "privileged structure" for the development of novel agrochemicals. mdpi.com Future research should actively explore the potential of this compound and its derivatives in plant protection and other industrial applications.

Insecticides: Novel quinazolinone derivatives have been designed and synthesized that show potent insecticidal activity against pests like the black bean aphid (Aphis fabae). nih.gov Field trials have demonstrated that select compounds provide long-lasting efficacy and can control insecticide-resistant aphid populations, establishing them as promising leads for developing sustainable insecticides. acs.org

Fungicides and Antiviral Agents: Plant diseases caused by fungi and viruses lead to significant crop losses. acs.org Derivatives of the quinazolinone alkaloid deoxyvasicinone have been shown to exhibit broad-spectrum fungicidal activities and potent antiviral effects against tobacco mosaic virus (TMV). acs.org This highlights the potential for developing derivatives of this compound as dual-action agents for plant protection.

Herbicides: The 4(3H)-quinazolinone core is present in compounds with known herbicidal activity, indicating another promising avenue for agrochemical research. mdpi.com

Other Emerging Fields: The diverse biological activities of quinazolinones suggest potential applications beyond medicine and agriculture. For example, their ability to interact with various biological targets could be explored in fields such as biomaterials or as chemical probes for biological research.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-isobutyl-6-methylquinazolin-4(3H)-one, and how are reaction conditions optimized?

- Answer: Synthesis typically involves multi-step organic reactions, starting with the formation of the quinazolinone core. Key steps include cyclization of substituted anthranilic acid derivatives and alkylation at the N3 position. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are critical for yield and purity. For example, polar aprotic solvents like DMF improve cyclization efficiency, while alkylation may require anhydrous conditions to prevent side reactions. Monitoring via thin-layer chromatography (TLC) ensures reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) stretches. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How is purity assessed, and what are common impurities in its synthesis?

- Answer: Purity is assessed using HPLC with UV detection (λ ~254 nm). Common impurities include unreacted intermediates (e.g., anthranilic acid derivatives) or byproducts from incomplete alkylation. Recrystallization in ethanol or methanol removes non-polar impurities, while column chromatography isolates isomers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Answer: Substituents at the 6-position (e.g., methyl vs. halogen) modulate electron density, affecting binding to biological targets like kinase enzymes. For instance, electron-withdrawing groups (e.g., Cl) enhance antibacterial activity by increasing membrane permeability. Quantitative structure-activity relationship (QSAR) models correlate logP values with bioactivity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Answer: Discrepancies may arise from assay variability (e.g., bacterial strain resistance) or solvent effects on compound solubility. Reproducibility requires standardizing protocols (e.g., MIC assays in Mueller-Hinton broth) and using negative controls. Parallel testing with structural analogs (e.g., 6-chloro derivatives) isolates substituent-specific effects .

Q. How does solvent choice influence reaction kinetics and regioselectivity in derivative synthesis?

- Answer: Protic solvents (e.g., ethanol) stabilize charged intermediates, favoring SN1 mechanisms, while aprotic solvents (e.g., DMSO) promote SN2 pathways. For example, DMSO accelerates nucleophilic substitution at the 2-position of the quinazolinone core, reducing side-product formation. Kinetic studies (e.g., time-resolved NMR) quantify solvent effects .

Q. What are the stability challenges under physiological conditions, and how are they addressed?

- Answer: The compound may hydrolyze in aqueous buffers (pH 7.4) at the lactam ring. Stability is improved via prodrug strategies (e.g., acetylating the 4-oxygen) or formulating nanoparticles to control release. Accelerated stability testing (40°C/75% RH for 6 months) predicts degradation pathways .

Methodological Considerations

Q. How are computational methods (e.g., DFT) applied to predict reactivity?

- Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, Fukui indices identify the N3 position as susceptible to alkylation. Molecular docking screens derivatives against target proteins (e.g., DHFR) to prioritize synthesis .

Q. What statistical approaches validate reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.